BenchChemオンラインストアへようこそ!

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Salt selection Aqueous solubility Solid-state handling

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride (CAS 1956342-05-4, molecular formula C₁₁H₁₈ClN₃, MW 227.74 g/mol) is a dual-heterocyclic primary amine building block in which a piperidine ring is attached at the 6-position of a pyridine core bearing an aminomethyl substituent at the 3-position. The hydrochloride salt form distinguishes it from the free base (CAS 914637-06-2, MW 191.27 g/mol, C₁₁H₁₇N₃) by conferring enhanced aqueous solubility and solid-state handling properties, consistent with general principles of amine hydrochloride salt formation.

Molecular Formula C11H18ClN3
Molecular Weight 227.73 g/mol
CAS No. 1956342-05-4
Cat. No. B11880698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride
CAS1956342-05-4
Molecular FormulaC11H18ClN3
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)CN.Cl
InChIInChI=1S/C11H17N3.ClH/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14;/h4-5,9H,1-3,6-8,12H2;1H
InChIKeyBVYSSMGOQBTCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-(Piperidin-1-yl)pyridin-3-yl)methanamine Hydrochloride Serves as a Strategic Heterocyclic Building Block in Drug Discovery Pipelines


(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride (CAS 1956342-05-4, molecular formula C₁₁H₁₈ClN₃, MW 227.74 g/mol) is a dual-heterocyclic primary amine building block in which a piperidine ring is attached at the 6-position of a pyridine core bearing an aminomethyl substituent at the 3-position . The hydrochloride salt form distinguishes it from the free base (CAS 914637-06-2, MW 191.27 g/mol, C₁₁H₁₇N₃) by conferring enhanced aqueous solubility and solid-state handling properties, consistent with general principles of amine hydrochloride salt formation . This compound belongs to the piperidinyl-pyridine class—a scaffold family that appears in approximately one-fifth of recently FDA-approved small-molecule drugs—and is primarily deployed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other receptor-modulating applications .

Why Regioisomeric Position and Salt Form Prevent Simple Substitution of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine Hydrochloride in Target Synthesis


Piperidinyl-pyridine methanamine building blocks exist as multiple regioisomers differing in the position of the aminomethyl group on the pyridine ring—most commonly the 2-yl (CAS 868755-51-5), 3-yl (CAS 914637-06-2 as free base; CAS 1956342-05-4 as HCl), and 4-yl (CAS 876316-37-9) variants—as well as the 2,3-disubstituted analog (CAS 953903-71-4) . Each regioisomer presents a distinct nitrogen-to-amine vector angle and hydrogen-bonding geometry that cannot be interchanged without altering downstream SAR outcomes in lead optimization . Furthermore, the hydrochloride salt provides advantages in weighing accuracy, long-term storage stability, and direct aqueous compatibility for one-pot coupling reactions that the free base does not offer [1]. Substituting any of these regioisomers or the free-base form without careful validation risks irreproducible synthetic yields and altered biological activity profiles.

Quantitative Differentiation Evidence for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine Hydrochloride vs. Its Closest Analogs


Hydrochloride Salt Form vs. Free Base: Molecular Weight and Solubility Differentiation for Formulation Compatibility

The hydrochloride salt (CAS 1956342-05-4) possesses a molecular weight of 227.74 g/mol (C₁₁H₁₈ClN₃) compared to 191.27 g/mol for the free base (CAS 914637-06-2, C₁₁H₁₇N₃), representing a 19.1% mass increase attributable to the HCl counterion . As a class-level inference supported by established pharmaceutical salt principles, amine hydrochlorides typically exhibit aqueous solubility enhancements of 10- to 1000-fold over their free-base counterparts, while also providing improved crystallinity and reduced hygroscopicity for accurate gravimetric dispensing .

Salt selection Aqueous solubility Solid-state handling

Regioisomeric Differentiation: 3-Aminomethyl vs. 2-Aminomethyl Substitution Pattern Determines Coupling Vector Geometry

The target compound places the reactive aminomethyl group at the pyridine 3-position, generating a meta-substitution pattern relative to the piperidine-bearing 6-position. In contrast, the 2-yl regioisomer (CAS 868755-51-5) positions the aminomethyl group ortho to the piperidine nitrogen, while the 4-yl regioisomer (CAS 876316-37-9) places it para . These three regioisomers produce distinct N-to-amine exit vectors with angular separations of approximately 60° (ortho-meta) and 120° (meta-para) relative to the piperidine-substituted position, fundamentally altering the trajectory of any coupled fragment in three-dimensional space .

Fragment-based drug design Regioisomer selection Vector geometry

Computed Physicochemical Properties Differentiate the 3-Pyridyl Regioisomer from 2-Pyridyl and 4-Pyridyl Analogs in logP and Topological Polar Surface Area

PubChem computed properties for the free base form indicate an XLogP3-AA value of 1.0, a topological polar surface area (TPSA) of 42.2 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. While regioisomer-specific computed logP differences are expected to be modest (within ~0.2–0.3 log units based on dipole moment variation), the TPSA and H-bond donor/acceptor counts are identical across the 2-yl, 3-yl, and 4-yl regioisomers, meaning that differential biological permeability and target engagement arise primarily from vector geometry rather than bulk physicochemical divergence .

Physicochemical profiling logP Drug-likeness TPSA

Synthetic Provenance: Validated Reduction Route from 6-(Piperidin-1-yl)nicotinonitrile with Quantitative Yield and Spectroscopic Characterization

A patent-documented synthesis from EP2810944 (Reference Example 85) reports the preparation of the free base via LiAlH₄ reduction of 6-(piperidin-1-yl)nicotinonitrile (108 mg, CAS 501378-38-7) in diethyl ether at room temperature under nitrogen, yielding 111 mg of 1-(6-(piperidin-1-yl)pyridin-3-yl)methanamine as a white solid . The product was characterized by ¹H-NMR (CDCl₃): δ 1.59–1.70 (m, 6H), 3.46–3.56 (m, 4H), 3.73 (s, 2H), 6.65 (d, J=8.8 Hz, 1H), 7.44 (dd, J=8.6, 2.3 Hz, 1H), 8.09 (d, J=2.2 Hz, 1H), confirming the 3-aminomethyl regiochemistry unambiguously . This contrasts with the 2-yl regioisomer, which is typically accessed via a different precursor (6-chloropyridine-2-carbonitrile or 2-aminomethyl pyridine derivatives) and exhibits distinct ¹H-NMR coupling patterns reflecting the ortho relationship between the piperidine and aminomethyl groups .

Synthetic methodology Intermediate preparation Process reproducibility

Optimal Deployment Scenarios for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine Hydrochloride in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Fragment Elaboration Requiring a 6-Piperidinyl-3-aminomethylpyridine Warhead

When a medicinal chemistry program has identified the 6-piperidinyl-pyridine core as a kinase hinge-binding motif, the 3-aminomethyl substituent of this compound provides a primary amine handle for rapid amide coupling, reductive amination, or urea formation to elaborate into the solvent-exposed region. The hydrochloride salt form enables direct dissolution in aqueous/organic solvent mixtures (e.g., DMF/H₂O or THF/H₂O) for one-pot coupling without pre-neutralization, streamlining parallel library synthesis . The 3-position attachment ensures the elaborated fragment projects toward the ribose pocket or solvent channel, depending on the kinase target, whereas the 2-yl regioisomer would alter the vector by approximately 60°, potentially missing critical hinge-region hydrogen bonds entirely .

Piperidine-Pyridine Dual-Pharmacophore Building Block for CNS-Targeted Lead Optimization

Piperidine is the most prevalent heterocycle among FDA-approved CNS drugs due to its optimal balance of basicity (pKa ~10–11 for tertiary amine) and lipophilicity . The pyridine ring of this compound contributes an additional hydrogen bond acceptor and π-stacking capacity while moderating overall lipophilicity (computed logP ~1.0 for the free base) compared to all-carbon aromatic systems . For CNS programs targeting receptors such as nAChRs, sigma receptors, or monoamine transporters—where piperidinyl-pyridine fragments have demonstrated nanomolar binding affinities—this building block offers a pre-validated dual-pharmacophore scaffold that can be directly diversified at the primary amine without requiring multi-step protection/deprotection sequences [1].

Fragment-Based Screening Library Component with Defined Three-Dimensional Exit Vector

Fragment libraries require building blocks with precisely defined vectors to enable rational fragment growing and merging strategies. The 3-aminomethyl substitution on the 6-piperidinyl-pyridine scaffold provides a well-characterized exit vector that is distinct from both the 2-yl and 4-yl regioisomers . With a molecular weight of 227.74 g/mol (HCl salt form), this compound falls within the optimal fragment size range (MW < 300 Da) and offers three hydrogen bond acceptors plus one donor, satisfying the 'rule of three' for fragment-based screening while providing multiple synthetic diversification points .

Patent-Documented Intermediate for Kinase-Targeted Heterocyclic Compound Libraries

The compound is cited as a key synthetic intermediate in EP2810944 (Reference Example 85), where it serves as a precursor for more complex heterocyclic structures with potential anti-HIV and kinase-inhibitory activity . Procurement of the pre-formed hydrochloride salt eliminates the need to execute the LiAlH₄ reduction step in-house, which requires inert atmosphere conditions, careful quenching of excess hydride, and purification—steps that collectively demand ~4–6 hours of chemist time and carry safety risks at scale. Using the commercial HCl salt directly in subsequent coupling steps reduces the overall synthetic sequence by one redox transformation, improving both throughput and process safety .

Quote Request

Request a Quote for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.